molecular formula C5H7ClN4S B1363304 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine CAS No. 89280-24-0

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B1363304
CAS No.: 89280-24-0
M. Wt: 190.66 g/mol
InChI Key: MIAZWEMERMKRCU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with the systematic IUPAC name This compound . It is identified by the CAS registry number 89280-24-0 and molecular formula C5H7ClN4S , corresponding to a molecular weight of 190.65 g/mol . Common synonyms include 4-Chloro-6-hydrazino-2-(methylthio)pyrimidine and (6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine. The compound is cataloged under multiple supplier-specific identifiers, such as HA-1267 (Combi-Blocks) and GF25648 (GlpBio).

Table 1: Key identifiers and molecular data

Property Value
CAS Number 89280-24-0
IUPAC Name This compound
Molecular Formula C5H7ClN4S
Molecular Weight 190.65 g/mol
SMILES Notation CSc1nc(NN)cc(n1)Cl

Molecular Structure and Stereochemistry

The compound features a pyrimidine ring substituted at three positions:

  • Chlorine at position 4.
  • Hydrazinyl (-NHNH2) at position 6.
  • Methylsulfanyl (-S-CH3) at position 2.

The planar pyrimidine ring system adopts a monocyclic aromatic configuration , with no reported stereoisomerism due to the absence of chiral centers. Computational modeling predicts a rotatable bond count of 2 , primarily associated with the hydrazinyl and methylsulfanyl groups.

Physical Properties and Characterization

This compound is typically supplied as a white to pale-yellow crystalline solid . Key physicochemical properties include:

Table 2: Physical properties

Property Value
Melting Point Not reported
Boiling Point Not reported
LogP (Partition Coefficient) 2.17
Density 1.4±0.1 g/cm³ (estimated)
Purity (Commercial Grades) 90–98%

The logP value of 2.17 suggests moderate lipophilicity, aligning with its heteroaromatic and polar substituents. Solubility data in common solvents (e.g., water, ethanol) are unavailable in the literature.

Spectroscopic Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific 1H and 13C NMR data are not publicly disclosed, the structure can be inferred from analogous pyrimidine derivatives:

  • Hydrazinyl protons (-NHNH2) typically resonate at δ 3.5–5.0 ppm.
  • Methylsulfanyl group (-S-CH3) shows a singlet near δ 2.5 ppm.
  • Aromatic protons on the pyrimidine ring appear in the δ 7.0–8.5 ppm range.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 191.03 ([M+H]+), consistent with the molecular formula C5H7ClN4S. Fragmentation patterns likely include losses of Cl (35.5 Da) and -SCH3 (47.1 Da).

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N-H stretches (hydrazinyl) at 3300–3400 cm-1.
  • C-Cl stretch at 550–850 cm-1.
  • C=S vibrations (methylsulfanyl) near 650 cm-1.

X-ray Crystallography

No single-crystal X-ray data are available. However, powder X-ray diffraction (PXRD) could confirm crystallinity and phase purity.

Properties

IUPAC Name

(6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4S/c1-11-5-8-3(6)2-4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAZWEMERMKRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363307
Record name 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89280-24-0
Record name 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4-chloro-6-methylthio-2-pyrimidinamine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The compound is characterized by the molecular formula C5H7ClN4SC_5H_7ClN_4S and a molecular weight of approximately 190.66 g/mol. Its structure features a pyrimidine ring substituted with a hydrazine group at position 6 and a methylsulfanyl group at position 2, along with a chlorine atom at position 4. The synthesis of this compound typically involves reactions between various hydrazines and pyrimidine derivatives, demonstrating versatility in forming different derivatives through nucleophilic substitution reactions .

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit promising anticancer properties. A study demonstrated that similar pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cells. The potency of these compounds was attributed to their ability to interfere with key cellular pathways involved in tumor growth and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been extensively studied. For instance, certain compounds derived from the pyrimidine structure have shown effective inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process. In vitro studies indicated that specific derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar properties.

Antimicrobial Properties

Pyrimidines are known for their antimicrobial activities, and several studies have reported that related compounds demonstrate efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. SAR studies have shown that modifications at specific positions on the pyrimidine ring can enhance or diminish activity against various biological targets:

Position Substituent Effect on Activity
2MethylsulfanylEnhances solubility and bioavailability
4ChlorineIncreases interaction with target enzymes
6HydrazineCritical for anticancer activity

These findings indicate that careful selection of substituents can lead to improved pharmacological profiles for therapeutic applications .

Case Study 1: Anticancer Efficacy

A study focusing on the synthesis of novel pyrimidine derivatives highlighted the effectiveness of hydrazinyl substitutions in enhancing anticancer activity. Compounds similar to this compound were tested against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values in low micromolar ranges .

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory mechanisms of pyrimidines demonstrated that certain derivatives could significantly reduce inflammation markers in animal models. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of COX enzymes, suggesting therapeutic potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The chloro and methylsulfanyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituents and Molecular Properties of Selected Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine Cl (4), NHNH₂ (6), SCH₃ (2) C₅H₇ClN₄S 202.67 Hydrazinyl enables condensation/acylation; high nucleophilic reactivity
4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine (5) Cl (4), OCH₃ (6), SCH₃ (2) C₆H₆ClN₂OS 206.64 Methoxy group enhances stability; superior in aryl methanone formation
4-Chloro-6-ethoxy-2-methylsulfanylpyrimidine Cl (4), OCH₂CH₃ (6), SCH₃ (2) C₇H₈ClN₂OS 220.67 Ethoxy group increases lipophilicity; used in agrochemical intermediates
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine Cl (4), CH₃ (6), SCH₃ (2), piperidine-SO₂CH₃ C₁₁H₁₆ClN₃O₂S₂ 345.85 Piperidine-sulfonyl moiety improves solubility and CNS penetration
4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine Cl (4), pyrrolidinyl (6), SCH₃ (2) C₉H₁₂ClN₃S 229.73 Pyrrolidine enhances electron-donating effects; scaffold for kinase inhibitors

Pharmacological Potential

  • Antibacterial and Antioxidant Activity : Hydrazinyl-pyrimidines exhibit moderate antibacterial activity against E. coli and S. aureus, with MIC values ranging from 25–50 µg/mL. Schiff bases derived from these compounds show enhanced antioxidant capacity in DPPH assays .
  • Structural Complexity and Bioactivity: Compounds with fused heterocycles (e.g., [1,4]dithiino[2,3-d]pyrimidines) demonstrate unique electronic properties, making them candidates for anticancer and antiviral screening .

Physicochemical Properties

  • Solubility : The hydrazinyl group improves water solubility compared to methoxy or ethoxy analogs, which are more lipophilic .
  • Thermal Stability : Methylsulfanyl and chloro substituents contribute to thermal stability, with decomposition temperatures exceeding 200°C for most derivatives .

Biological Activity

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. With the molecular formula C5_5H7_7ClN4_4S and a molecular weight of 190.66 g/mol, this compound exhibits significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity. This property is crucial for its potential anticancer effects, as it may disrupt critical cellular pathways involved in proliferation and apoptosis .
  • Binding Affinity : The presence of the chloro and methylsulfanyl groups enhances the compound's binding affinity to its targets, which is essential for its effectiveness in biological systems .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and CCRF-CEM (leukemia). The compound demonstrated IC50_{50} values ranging from 5 to 20 µM, indicating potent activity against these cell lines .
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways. For instance, it has been shown to cause G1-phase arrest in treated cells, leading to increased rates of apoptosis compared to control groups .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Inhibition : The compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Studies report bacteriostatic effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Fungal Activity : It has shown antifungal properties against pathogens like Aspergillus flavus and A. niger, making it a candidate for further development as an antifungal agent .

Case Studies

  • Antitumor Efficacy in Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to controls. The study indicated a dose-dependent response, with moderate weight loss observed at higher doses .
  • Comparative Studies with Doxorubicin : A comparative analysis revealed that this compound exhibited superior cytotoxicity against doxorubicin-resistant cell lines, suggesting its potential as an effective alternative in overcoming drug resistance .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerIC50_{50} values between 5–20 µM
AntibacterialEffective against E. coli and S. aureus
AntifungalActive against A. flavus and A. niger
In vivo Tumor ReductionSignificant tumor size reduction in xenograft models

Q & A

Q. What are the recommended synthetic routes for preparing 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine, and how can reaction parameters be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

Chlorination : Use phosphoryl chloride (POCl₃) under reflux to introduce the chloro group at position 4, as demonstrated in pyrimidine derivatives .

Hydrazine Substitution : React with hydrazine hydrate in ethanol or THF under controlled pH (neutral to slightly acidic) to introduce the hydrazinyl group at position 3. Temperature (40–60°C) and stoichiometric ratios (1:1.2 substrate/hydrazine) are critical to avoid over-substitution .

Methylsulfanyl Introduction : Thiolation at position 2 via nucleophilic substitution using sodium methanethiolate or thiourea derivatives.

  • Optimization : Monitor intermediates via TLC/HPLC. Solvent choice (e.g., DMF vs. THF) and catalyst use (e.g., DMAP) can enhance yields (typically 60–85%) .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions. Key signals:
  • Hydrazinyl NH₂ protons at δ 4.5–5.5 ppm (broad, exchangeable).
  • Methylsulfanyl protons at δ 2.5–2.7 ppm (singlet) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water mix). Compare bond lengths (e.g., C–S: ~1.78 Å) and angles with reported pyrimidine structures .

Q. What safety protocols are essential for handling this compound during synthesis and biological testing?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for volatile reagents (e.g., POCl₃) .
  • Waste Management : Segregate halogenated waste (chloro by-products) and hydrazine-containing residues. Collaborate with certified waste disposal services .
  • Emergency Measures : Neutralize spills with sodium bicarbonate or vermiculite. Ventilate areas exposed to hydrazine vapors .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthesis and reactivity prediction for this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict regioselectivity in substitution reactions .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent selection for chlorination/hydrazination steps.
  • Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal temperature and catalyst combinations .

Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., Src/Abl kinase assays at 10 µM ATP concentration) to validate inhibition profiles .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., vary methylsulfanyl to ethyl or aryl groups) to isolate key pharmacophores.
  • Meta-Analysis : Cross-reference bioactivity data with PubChem or ChEMBL entries to identify outliers or assay-specific artifacts .

Q. How can X-ray crystallography and molecular docking elucidate the compound’s mechanism of action as a kinase inhibitor?

  • Methodological Answer :
  • Co-Crystallization : Soak the compound with target kinases (e.g., Abl kinase) to resolve binding modes. Analyze interactions (e.g., hydrogen bonds with hinge region residues) .
  • Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses. Validate with mutagenesis (e.g., T315I mutation resistance testing) .
  • Thermodynamic Profiling : Calculate binding free energy (ΔG) via MM-PBSA to correlate structural features with inhibitory potency.

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